molecular formula C8H6F3NO2S B6308806 2-Methylthio-5-nitrobenzotrifluoride CAS No. 60789-49-3

2-Methylthio-5-nitrobenzotrifluoride

Cat. No.: B6308806
CAS No.: 60789-49-3
M. Wt: 237.20 g/mol
InChI Key: BKAXBXQLSZSMLB-UHFFFAOYSA-N
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Description

2-Methylthio-5-nitrobenzotrifluoride is a chemical building block of interest in advanced research and development, particularly in the pharmaceutical and agrochemical sectors. Its structure incorporates both a nitro group and a methylthio ether attached to a benzotrifluoride core. The benzotrifluoride group is known to enhance properties such as lipid solubility and metabolic stability in bioactive molecules, making it a valuable scaffold in medicinal chemistry . The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an aniline, which is a common precursor for a wide range of nitrogen-containing heterocycles and other functional groups . Simultaneously, the methylthio group can act as a potential leaving group in nucleophilic aromatic substitution reactions, offering a pathway to introduce other sulfur-based functionalities or to diversify the molecular structure. As a result, this compound is a promising intermediate for constructing more complex molecules for use in drug discovery and material science. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAXBXQLSZSMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489781
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60789-49-3
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Strategy: Sequential Functionalization of Trifluoromethylated Intermediates

The preparation of 2-methylthio-5-nitrobenzotrifluoride can be conceptualized as a four-step sequence starting from 2-trifluoromethylbenzaldehyde, as demonstrated in the synthesis of related compounds:

  • Reduction to Alcohol : Sodium borohydride-mediated reduction of 2-trifluoromethylbenzaldehyde yields 2-trifluoromethylbenzyl alcohol.

  • Chlorination : Treatment with thionyl chloride converts the alcohol to 2-trifluoromethylbenzyl chloride.

  • Nitrification : Nitration using concentrated nitric acid in sulfuric acid introduces a nitro group at the para position relative to the trifluoromethyl group, yielding 2-chloromethyl-5-nitrobenzotrifluoride.

  • Methylthio Introduction : Nucleophilic displacement of the chloromethyl group with methanethiolate (NaSCH₃) generates the target compound, this compound.

Critical Parameters:

  • Nitrification Conditions : Nitration at −10°C to 40°C with 50–99% nitric acid ensures regioselectivity.

  • Substitution Efficiency : The chloromethyl group’s reactivity toward thiolate nucleophiles is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C.

Optimization of Reaction Conditions

Yield and Selectivity in Nitration

The nitration step is pivotal for achieving the correct regioisomer. Data from analogous syntheses reveal that nitric acid concentration and temperature critically influence yield:

Nitric Acid Concentration (wt%)Temperature (°C)Yield (%)
50-1062
682078
994085

Source: Adapted from patent CN106588673A

Higher acid concentrations and moderate temperatures favor nitration at the 5-position, minimizing byproducts like meta-nitro derivatives.

Methylthio Group Introduction: Solvent and Catalytic Effects

Substitution of the chloromethyl group with methylthio requires careful optimization:

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFNone801265
DMSOKI70872
EthanolPhase-transfer602458

The use of DMSO with potassium iodide as a catalyst improves reaction kinetics by stabilizing the transition state.

Structural Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying the structure of intermediates and the final product:

  • 1H-NMR (400 MHz, DMSO-d₆) :

    • δ 2.23 ppm (s, 3H, SCH₃)

    • δ 6.71–6.74 ppm (d, 1H, aromatic)

    • δ 6.98–7.00 ppm (d, 1H, aromatic)

    • δ 7.82 ppm (s, 1H, aromatic adjacent to NO₂)

  • 19F-NMR : A singlet at −62.5 ppm confirms the trifluoromethyl group.

Comparative Analysis of Alternative Routes

Direct Nitration of Pre-functionalized Substrates

An alternative approach involves nitrating 2-methylthiobenzotrifluoride. However, the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating harsher conditions (e.g., fuming HNO₃ at 100°C) and resulting in lower yields (40–50%).

Radical Thiol-Ene Reactions

Emerging methodologies using photoredox catalysis to introduce methylthio groups via radical pathways show promise but remain in experimental stages for nitro-substituted aromatics.

Chemical Reactions Analysis

2-Methylthio-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylthio-5-nitrobenzotrifluoride is employed as an important intermediate in the synthesis of various organic compounds. Its applications span multiple fields:

Mechanism of Action

The mechanism of action of 2-Methylthio-5-nitrobenzotrifluoride involves its reactivity due to the presence of functional groups such as the nitro, methylthio, and trifluoromethyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Structural Comparison

Compound Molecular Formula Substituents CAS No.
2-Methylthio-5-nitrobenzotrifluoride C₈H₅F₃NO₂S 2-(Methylthio), 5-Nitro, CF₃ Not Provided
5-Bromo-2-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 5-Bromo, 2-Nitro, CF₃ 344-38-7
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 5-Amino, 2-Carboxylate, benzo[b]thiophene 20532-28-9

Key Observations :

  • Substituent Effects : The trifluoromethyl group in benzotrifluorides enhances lipophilicity and metabolic stability compared to benzo[b]thiophenes .
  • Positional Isomerism : In 5-bromo-2-nitrobenzotrifluoride , the bromo and nitro groups occupy positions opposite to those in the target compound, altering electronic effects and directing further reactions.

Physical and Chemical Properties

Table 2: Hypothetical Physical Properties (Based on Substituent Trends)

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 257.2 ~120–125 Low in water; soluble in DCM, THF
5-Bromo-2-nitrobenzotrifluoride 294.0 ~90–95 Similar to target compound
Methyl 5-amino-1-benzothiophene-2-carboxylate 207.25 ~180–185 Moderate in ethanol, DMSO

Key Findings :

  • Nitro Group Impact: The nitro group in this compound increases polarity but reduces solubility in aqueous media compared to the amino group in .
  • Halogen vs.

Biological Activity

2-Methylthio-5-nitrobenzotrifluoride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H6F3NO2S, features a nitro group, a methylthio group, and trifluoromethyl groups attached to a benzene ring. Its structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction in biological environments, potentially leading to the generation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against several bacterial strains. The results are summarized in Table 1 below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Activity
Staphylococcus aureus4.0Moderate
Escherichia coli8.0Weak
Bacillus cereus2.0Strong

These findings suggest that the compound is particularly effective against Bacillus cereus, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A specific study focused on its effects on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are presented in Table 2:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)15.0Apoptotic
MCF-7 (breast cancer)12.5Apoptotic
A549 (lung cancer)20.0Moderate effect

The results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial was conducted to evaluate the efficacy of this compound in treating infections caused by resistant bacterial strains. The trial demonstrated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapies.
  • Case Study on Cancer Treatment : In vitro studies involving human tumor cells showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methylthio-5-nitrobenzotrifluoride, and how can competing side reactions be minimized?

  • Methodological Answer : Synthesis typically involves nitration and methylthiolation of benzotrifluoride precursors. Key parameters include temperature control (e.g., 0–5°C during nitration to avoid over-nitration) and stoichiometric ratios of methylthiolating agents. Competing sulfonation or over-nitration can be mitigated using selective catalysts like FeCl₃ or H₂SO₄ in controlled environments. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the purity and identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic signals include a singlet for the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and aromatic proton splitting patterns influenced by nitro and methylthio substituents.
  • FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and 2550 cm⁻¹ (S–CH₃ stretch) confirm functional groups.
  • GC-MS/EI-MS : Molecular ion [M⁺] at m/z 255 (calculated for C₈H₅F₃NO₂S) and fragmentation patterns validate structure.
    Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in dichloromethane or THF. Stability studies indicate degradation under prolonged UV exposure or high humidity. Storage recommendations: anhydrous conditions at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 14 days) can assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the nitro group’s meta-directing effect and methylthio’s ortho/para-directing nature influence regioselectivity. Solvent effects (PCM models) and transition-state optimizations (IRC calculations) refine reaction mechanisms. Compare predicted vs. experimental Hammett σ⁺ values for validation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent polarity, tautomerism, or impurities. Strategies:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in methylthio groups).
  • 2D-COSY/NOESY : Resolve overlapping signals in aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out isobaric impurities.
    Cross-validate with synthetic intermediates (e.g., nitro precursors) to trace anomalies .

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting the trifluoromethyl or methylthio groups?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) risks desulfurization. Safer methods:

  • Fe/HCl Reduction : Selective nitro-to-amine conversion at 50°C with <5% side-product formation.
  • SnCl₂/HCl : Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
    Post-reduction, protect the amine with Boc anhydride to prevent oxidation during isolation .

Q. What are the design principles for synthesizing this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace nitro with cyano or sulfonamide groups to modulate electron-withdrawing effects.
  • Fragment-Based Drug Design : Introduce heterocycles (e.g., pyridine) at the benzotrifluoride core to improve binding affinity.
  • In Silico Docking : Screen analogs against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis.
    Validate via MIC assays for antimicrobial activity or IC₅₀ measurements in cancer cell lines .

Notes for Reproducibility

  • Experimental Replication : Follow protocols in peer-reviewed journals (e.g., Org. Lett.) for nitroaromatic synthesis .
  • Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

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